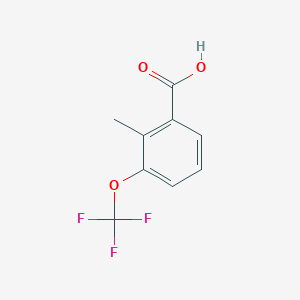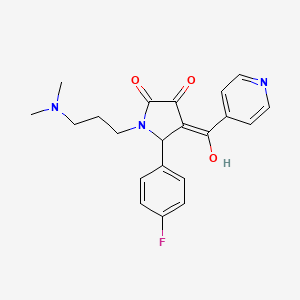
1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(dimethylamino)propyl)-5-(4-fluorophenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C21H22FN3O3 and its molecular weight is 383.423. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Library Generation
The compound has been utilized as a starting material in various alkylation and ring closure reactions to generate a structurally diverse library of compounds. This includes the production of dithiocarbamates, thioethers, and derivatives of pyrazolines, pyridines, benzodiazepines, benzothiazepine, pyrimido[1,2-a]benzimidazole, and 4-hydroxypiperidine. The diverse reactivity profiles of these compounds make them valuable in chemical library generation for potential applications in drug discovery and material sciences (Roman, 2013).
Antimicrobial Properties
A series of novel substituted compounds derived from the compound demonstrated significant in vitro antibacterial activity. This highlights its potential as a precursor in synthesizing new antimicrobial agents, contributing to the development of novel treatments for infectious diseases (Kumar et al., 2017).
Anticoccidial Activity
The compound's derivatives have shown potent inhibitory effects on Eimeria tenella PKG, a cGMP-dependent protein kinase, in both in vitro and in vivo assays. This suggests its potential role in developing anticoccidial agents, providing a new avenue for controlling coccidiosis in poultry (Qian et al., 2006).
Electroluminescent Materials
Derivatives of the compound have been used in synthesizing novel electroluminescent materials, showing promise in applications like organic light-emitting diodes (OLEDs) and other electronic display technologies. These materials exhibit unique optical and electronic properties, including high external quantum efficiencies and solubility in various solvents, making them suitable for advanced electronic applications (Huang et al., 2004).
Optical and Fluorescence Properties
The compound's derivatives exhibit unique solvatochromic properties and fluorescence, which can be used in developing probes and quenchers for determining micelle concentration and other applications in chemical sensing and molecular imaging (Khan et al., 2016).
Propiedades
IUPAC Name |
(4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3/c1-24(2)12-3-13-25-18(14-4-6-16(22)7-5-14)17(20(27)21(25)28)19(26)15-8-10-23-11-9-15/h4-11,18,26H,3,12-13H2,1-2H3/b19-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPSABYLQZWHFS-HTXNQAPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-7-phenyl-4-((pyridin-2-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2829435.png)
![{5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 4-chlorobenzenecarboxylate](/img/structure/B2829436.png)

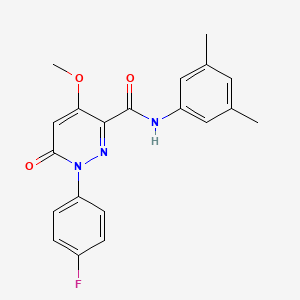
![N-(benzo[d]thiazol-2-yl)-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2829442.png)
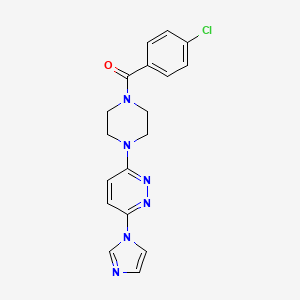

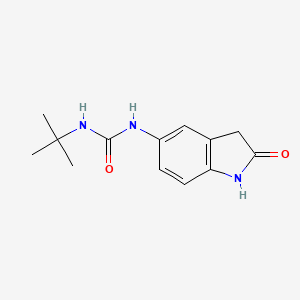
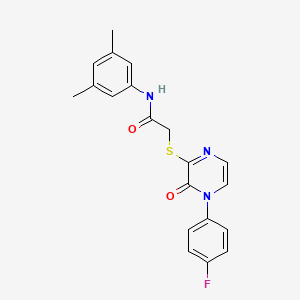

![N-(3-fluoro-4-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2829453.png)
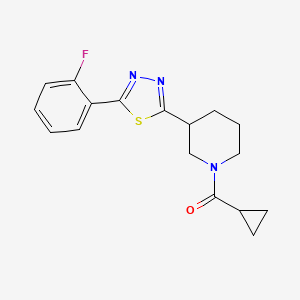
![(E)-1-(4-methylbenzyl)-3-(((3-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2829456.png)
